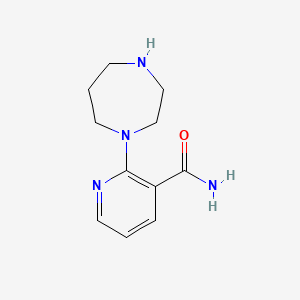

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMIQSUMYBZKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202655 | |

| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954563-82-7 | |

| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954563-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is in the treatment of various cancers. Research indicates that this compound acts as an inhibitor of specific kinases involved in cancer progression.

- Mechanism of Action : The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDK8 and CDK19), which are crucial for cell cycle regulation and transcriptional control in cancer cells. By inhibiting these kinases, the compound can potentially reduce tumor growth and promote apoptosis in malignant cells .

-

Case Studies :

- In vivo studies have demonstrated that administration of this compound leads to significant reductions in tumor size across various cancer models, including breast and prostate cancers .

- A study highlighted that the compound could enhance the efficacy of existing chemotherapeutic agents, such as doxorubicin, thereby improving treatment outcomes .

Inflammatory Diseases

The compound also shows promise in treating inflammatory diseases due to its ability to modulate inflammatory pathways. It has been identified as a potential therapeutic agent for conditions mediated by the NF-kB signaling pathway, which is often activated in chronic inflammatory states .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves significant plasma concentrations that correlate with therapeutic effects in animal models .

Comparative Data Table

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Cancer Treatment | Inhibition of CDK8/CDK19 | Reduces tumor size; enhances chemotherapy |

| Inflammatory Diseases | Modulation of NF-kB pathway | Potential treatment for autoimmune disorders |

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide to analogs with variations in substituents, heterocyclic systems, or functional groups.

Table 1: Key Structural and Functional Differences

Functional Group Variations

- Carboxamide vs. However, thioamides are less polarizable, which may reduce hydrogen-bonding interactions compared to carboxamides.

- Carboxylic Acid Derivative : The pyridine-4-carboxylic acid analog lacks the hydrogen-bond-donating capability of the carboxamide group, which could diminish binding affinity in enzyme inhibition .

Substituent Effects

- Diazepane Modifications : Methylation of the diazepane ring (e.g., 4-methyl-1,4-diazepane) introduces steric hindrance, possibly stabilizing interactions with hydrophobic pockets in target proteins .

- Difluoromethyl and Indan Groups : In patented derivatives (A.3.32–A.3.39), difluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while bulky indan substituents improve steric complementarity for fungal complex II inhibition .

Biological Activity

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a diazepane moiety. This structural configuration is significant for its interaction with biological targets, influencing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may modulate enzyme activity or receptor binding, which is crucial for its therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Induces apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibits proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell integrity.

Case Studies and Research Findings

- Study on Cytotoxicity : A study conducted on the FaDu hypopharyngeal tumor cells demonstrated that this compound induced significant apoptosis compared to standard treatments like bleomycin .

- In Vivo Efficacy : In murine models, the compound was administered at varying doses to assess its therapeutic efficacy against tumors. Results indicated a dose-dependent reduction in tumor size and improved survival rates .

- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within a few hours post-administration .

Q & A

Basic Questions

Q. What are the typical synthetic routes for 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis involves multi-step organic reactions, often starting with pyridine derivatives and 1,4-diazepane precursors. Key steps include:

- Amide bond formation : Coupling pyridine-3-carboxylic acid derivatives with 1,4-diazepane using activating agents like HATU () in solvents such as DMF or ACN.

- Optimization : Reaction temperature (e.g., 60–80°C) and solvent polarity significantly influence yield. For analogs, Lewis acids (e.g., ZnCl₂) or bases (e.g., TEA) are used to catalyze ring closure or substitutions ( ).

- Purification : Chromatography (e.g., reverse-phase HPLC with TFA modifiers) is critical for isolating the hydrochloride salt form ().

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic analysis : Use - and -NMR to confirm proton environments (e.g., pyridine ring protons at δ 8.1–8.5 ppm) and carboxamide carbonyl signals (δ ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO: calculated 227.12 g/mol; dihydrochloride form: 256.73 g/mol) ().

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O ratios.

Q. What preliminary biological screening methods are suitable for assessing the bioactivity of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (e.g., MIC against E. coli or S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) ( ).

- Targeted studies : Molecular docking to predict binding affinity with enzymes (e.g., kinases or proteases) using software like AutoDock Vina ().

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound derivatives?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states ().

- Property prediction : Compute electronic properties (HOMO-LUMO gaps) or solubility via COSMO-RS simulations.

- Feedback loops : Integrate experimental data (e.g., reaction yields) into machine learning models to refine synthetic predictions ().

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for this compound?

- Methodological Answer :

- Factorial design : Apply a 2 factorial design to test variables (temperature, solvent, catalyst concentration). For example, a 3-factor design reduces experiments from 27 to 8 while identifying interactions ().

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions ().

Q. How can researchers resolve contradictions between computational predictions and experimental results in synthesis or bioactivity studies?

- Methodological Answer :

- Error analysis : Compare computed vs. observed NMR shifts to identify inaccuracies in solvent or conformational models ().

- Iterative refinement : Adjust force field parameters in docking studies if bioactivity assays contradict predictions. For synthesis, validate computational intermediates with in-situ spectroscopy (e.g., IR monitoring) ().

Q. What advanced characterization techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (e.g., using analogs in as co-crystallization agents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.